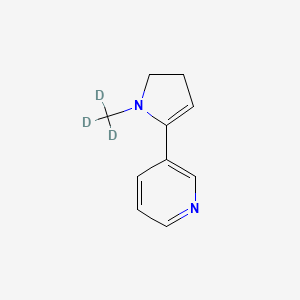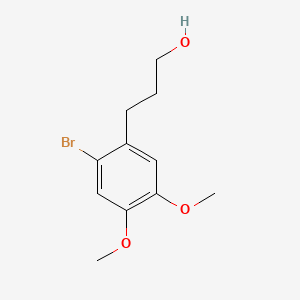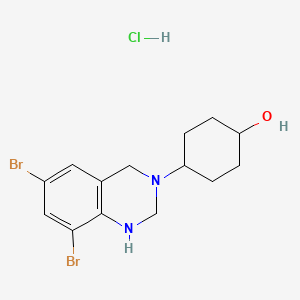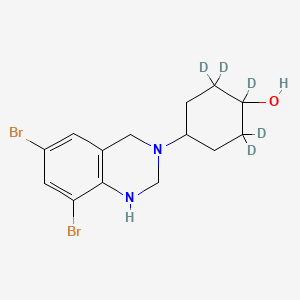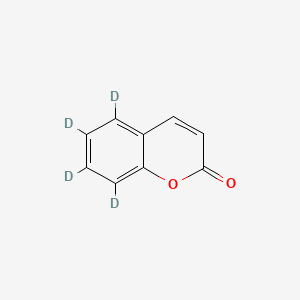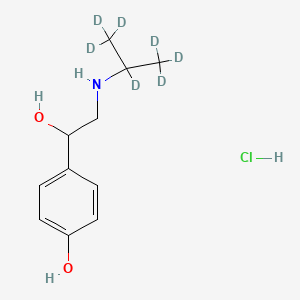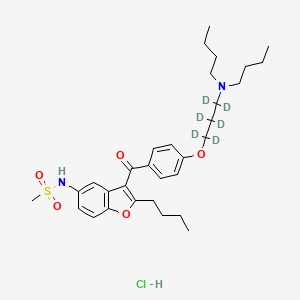
Dronedarona-d6 Clorhidrato
Descripción general
Descripción
Dronedarona-d6 (clorhidrato) es una forma deuterada del clorhidrato de dronedarona, un agente antiarrítmico de clase III. Se usa principalmente para el tratamiento de la fibrilación auricular y el aleteo auricular. La forma deuterada, Dronedarona-d6, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos del fármaco debido a sus propiedades de isótopos estables .
Aplicaciones Científicas De Investigación
Dronedarona-d6 (clorhidrato) se utiliza ampliamente en la investigación científica debido a sus propiedades de isótopos estables. Se usa en:
Química: Para estudiar las propiedades químicas y las reacciones del fármaco.
Biología: Para investigar sus efectos en los sistemas biológicos.
Medicina: Para comprender su farmacocinética y perfiles metabólicos.
Industria: Para desarrollar y optimizar los métodos de producción del fármaco.
Mecanismo De Acción
Dronedarona-d6 (clorhidrato) ejerce sus efectos bloqueando múltiples corrientes iónicas, incluidas las corrientes de potasio, sodio y calcio de tipo L. También exhibe efectos antiadrenérgicos al unirse no competitivamente a los receptores β-adrenérgicos. Esta acción de bloqueo multicanal ayuda a controlar el ritmo y la frecuencia en la fibrilación auricular .
Análisis Bioquímico
Biochemical Properties
Dronedarone-d6 Hydrochloride is a potent blocker of multiple ion currents, including potassium current, sodium current, and L-type calcium current . It exhibits antiadrenergic effects by noncompetitive binding to β-adrenergic receptors . Dronedarone-d6 Hydrochloride is a substrate for and a moderate inhibitor of CYP3A4 .
Cellular Effects
Dronedarone-d6 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking multiple ion currents and inhibiting β-adrenergic receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dronedarone-d6 Hydrochloride involves its interaction with various biomolecules. It exerts its effects at the molecular level by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors . This leads to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Dronedarone-d6 Hydrochloride change over time in laboratory settings. It has been shown to significantly reduce atrial fibrillation burden and cardiovascular hospitalizations, demonstrating a low risk for proarrhythmia in patients with paroxysmal or persistent atrial fibrillation .
Dosage Effects in Animal Models
The effects of Dronedarone-d6 Hydrochloride vary with different dosages in animal models . It has shown potent anti-arrhythmic activity in various animal models .
Metabolic Pathways
Dronedarone-d6 Hydrochloride is involved in various metabolic pathways. It is a substrate for CYP3A4, indicating that it is involved in the metabolic pathways mediated by this enzyme .
Transport and Distribution
Dronedarone-d6 Hydrochloride is transported and distributed within cells and tissues. Its lipophilic nature, due to the methyl sulfonyl group in its structure, allows it to be more lipophilic with a shorter half-life than amiodarone, leading to reduced tissue accumulation of the drug .
Subcellular Localization
Given its lipophilic nature and its interactions with various ion channels and receptors, it is likely to be localized in areas where these structures are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de dronedarona implica múltiples pasos, comenzando con 2-n-butil-5-nitrobenzofurano. El proceso incluye aroilación, desmetilación, O-alquilación, hidrogenación de transferencia catalítica y mesilación . El método de preparación para las tabletas de clorhidrato de dronedarona implica disolver poloxámero y Kollicoat IR en etanol, seguido de secado y tamizado. Luego, la mezcla se combina con clorhidrato de dronedarona, un agente desintegrante y un agente de relleno, seguido de granulación y secado .
Métodos de producción industrial
La producción industrial del clorhidrato de dronedarona sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso está diseñado para ser operacionalmente simple y adecuado para la aplicación industrial, asegurando altos rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Dronedarona-d6 (clorhidrato) sufre varias reacciones químicas, que incluyen:
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Compuestos similares
Amiodarona: Un agente antiarrítmico de clase III con propiedades de bloqueo multicanal similares, pero con una vida media más larga y un mayor riesgo de toxicidades de órganos.
Sotalol: Otro agente antiarrítmico de clase III que también bloquea los canales de potasio, pero tiene diferentes propiedades farmacocinéticas.
Singularidad
Dronedarona-d6 (clorhidrato) es única debido a su forma deuterada, que proporciona estabilidad y permite estudios farmacocinéticos detallados. A diferencia de la amiodarona, carece de porciones de yodo, lo que reduce el riesgo de problemas de tiroides .
Propiedades
IUPAC Name |
N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-RADSTHBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



